Enhanced Lipophilicity Differentiates from Common 3,5-Bis-Substituted Benzoic Acid Analogs
3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid demonstrates significantly higher lipophilicity (LogP) compared to other 3,5-bis-substituted benzoic acid analogs with smaller, non-lipophilic groups. This enhanced lipophilicity, quantified by a LogP of 4.57, indicates a greater propensity for membrane permeability and binding to hydrophobic protein pockets, which is a crucial differentiator for scientific selection in drug discovery programs targeting intracellular or membrane-bound targets . The large, hydrophobic cyclohexyl rings directly contribute to this property, a feature absent in common, less lipophilic alternatives .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 4.57 (calculated) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)benzoic acid (LogP = 3.42 to 4.28) and 3,5-dimethylbenzoic acid (LogP ~2.11) |
| Quantified Difference | LogP is 0.29 to 2.46 units higher than the comparators, representing a >2- to >200-fold increase in octanol-water partition for the uncharged form. |
| Conditions | Computational prediction of octanol-water partition coefficient (XLogP3 or equivalent model). |
Why This Matters
For procurement, this quantified difference in lipophilicity ensures the compound aligns with specific physicochemical property criteria required for the intended biological or pharmacological assay, avoiding the need for time-consuming and costly re-optimization.
